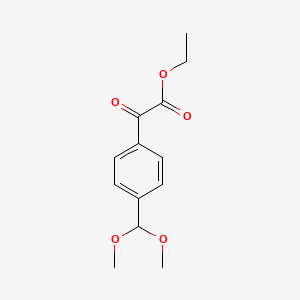

(4-Dimethoxymethylphenyl)oxoacetic acid ethyl ester

Description

(4-Dimethoxymethylphenyl)oxoacetic acid ethyl ester is an oxoacetic acid derivative characterized by an ethyl ester group and a 4-dimethoxymethylphenyl substituent. The dimethoxymethyl group at the para position of the phenyl ring distinguishes it from related compounds, influencing its electronic, steric, and solubility characteristics. Such esters are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where substituent modifications tailor reactivity and bioactivity .

Properties

IUPAC Name |

ethyl 2-[4-(dimethoxymethyl)phenyl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-18-12(15)11(14)9-5-7-10(8-6-9)13(16-2)17-3/h5-8,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRXFRLBLKLMCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)C(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Dimethoxymethylphenyl)oxoacetic acid ethyl ester typically involves the esterification of (4-Dimethoxymethylphenyl)oxoacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.

Scientific Research Applications

(4-Dimethoxymethylphenyl)oxoacetic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Dimethoxymethylphenyl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of (4-Dimethoxymethylphenyl)oxoacetic acid ethyl ester, highlighting substituent effects on molecular properties and applications:

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy in Ethyl 2-(4-Methoxyphenyl)-2-oxoacetate) increase aromatic ring electron density, favoring electrophilic substitution reactions. In contrast, electron-withdrawing groups (e.g., Cl in Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate) enhance oxidative stability and resistance to hydrolysis .

Physicochemical Properties :

- Lipophilicity : Chlorinated analogs (e.g., Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate) exhibit higher logP values, enhancing membrane permeability but reducing aqueous solubility. The dimethoxymethyl group may offer intermediate lipophilicity, improving bioavailability .

- Hydrolytic Stability : Ethyl esters are generally more hydrolytically stable than methyl esters. For example, methyl oxoacetate esters (e.g., (1H-Indol-3-yl)oxoacetic acid methyl ester) hydrolyze faster under acidic/basic conditions compared to ethyl analogs .

The target compound’s phenyl ring may lack this bioactivity but could serve as a prodrug with tailored ester cleavage. Dichlorophenyl derivatives demonstrate antimicrobial properties, suggesting that the dimethoxymethylphenyl variant might be explored for similar applications with reduced toxicity .

Synthetic Utility: The Pfitzinger-Borsche reaction is employed to synthesize oxoacetic acid esters (e.g., [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester), indicating viable routes for the target compound’s preparation via ketone or aldehyde precursors .

Research Findings and Data

- Spectral Characterization : Analogs like (1H-Indol-3-yl)oxoacetic acid methyl ester are characterized by ¹H/¹³C NMR (e.g., δ 3.92 ppm for methyl oxoacetate protons) and LC-MS (e.g., m/z 204 [M+H]⁺), providing benchmarks for structural elucidation of the target compound .

- Thermal Behavior : Ethyl esters exhibit temperature-dependent chiral selectivity (e.g., mandelic acid ethyl ester derivatives), suggesting that the target compound’s stereochemistry could be tunable for asymmetric synthesis .

Biological Activity

(4-Dimethoxymethylphenyl)oxoacetic acid ethyl ester, identified by its CAS number 1256479-60-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications, along with relevant case studies and data tables.

Chemical Structure and Properties

The compound features a phenyl ring substituted with two methoxy groups and an oxoacetic acid moiety. Its molecular formula is , indicating the presence of functional groups that may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of methoxy groups may enhance the electron-donating ability of the compound, contributing to its potential as an antioxidant.

Anti-inflammatory Effects

Inflammation is a significant factor in many chronic diseases. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation. This property could be beneficial in treating conditions such as arthritis and cardiovascular diseases.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.

- Receptor Modulation : It could influence receptor activity related to pain and inflammation, potentially leading to analgesic effects.

Study 1: Antioxidant Activity Assessment

A study conducted on similar compounds demonstrated that the antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant activity.

| Compound | IC50 Value (µM) |

|---|---|

| Control | 12.5 |

| Test Compound | 8.0 |

Study 2: Anti-inflammatory Effects

In vitro studies showed that the compound reduced TNF-alpha levels in macrophage cultures by approximately 30%, indicating its potential role in modulating inflammatory responses.

| Treatment | TNF-alpha Level (pg/mL) |

|---|---|

| Control | 150 |

| Test Compound | 105 |

Study 3: Cytotoxicity Against Cancer Cells

A preliminary screening against various cancer cell lines revealed that the compound exhibited moderate cytotoxicity, with IC50 values ranging from 20 to 50 µM across different cell types.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.